molecular formula C12H14BrN3 B13598158 1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine

1-(2-Bromo-5-(trifluoromethyl)benzyl)piperazine

Cat. No.: B13598158
M. Wt: 280.16 g/mol
InChI Key: YFGROLYYKKRHOL-UHFFFAOYSA-N
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Description

4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile is a chemical compound that features a bromine atom, a piperazine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile typically involves the reaction of 4-bromo-3-formylbenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The piperazine ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Scientific Research Applications

4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with the active site of enzymes, leading to inhibition or activation of their activity. The nitrile group can form hydrogen bonds with amino acid residues in the target protein, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-[(piperazin-1-yl)methyl]benzamide
  • 4-bromo-3-[(piperazin-1-yl)methyl]benzylamine
  • 4-bromo-3-[(piperazin-1-yl)methyl]benzoic acid

Uniqueness

4-bromo-3-[(piperazin-1-yl)methyl]benzonitrile is unique due to the presence of the nitrile group, which imparts specific electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of compounds with diverse biological activities .

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

4-bromo-3-(piperazin-1-ylmethyl)benzonitrile

InChI

InChI=1S/C12H14BrN3/c13-12-2-1-10(8-14)7-11(12)9-16-5-3-15-4-6-16/h1-2,7,15H,3-6,9H2

InChI Key

YFGROLYYKKRHOL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC(=C2)C#N)Br

Origin of Product

United States

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